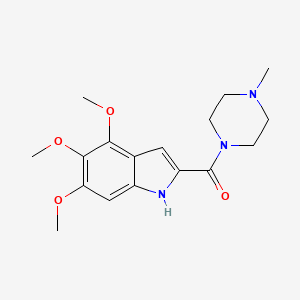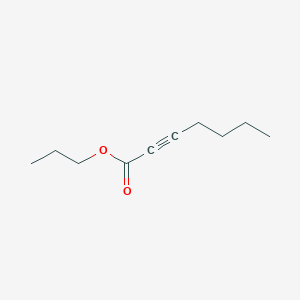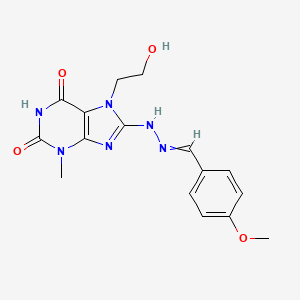
7-(2-Hydroxyethyl)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-hydroxyethyl)-8-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione is a complex organic compound with a unique structure that combines a purine base with hydrazinyl and hydroxyethyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxyethyl)-8-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione typically involves multiple steps. One common approach starts with the preparation of the purine base, followed by the introduction of the hydroxyethyl and hydrazinyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-hydroxyethyl)-8-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydrazinyl group can be reduced to form amines.
Substitution: The methoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of the hydrazinyl group may produce amines.
Aplicaciones Científicas De Investigación
7-(2-hydroxyethyl)-8-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-(2-hydroxyethyl)-8-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in medicinal chemistry or interacting with polymers in materials science.
Comparación Con Compuestos Similares
Similar Compounds
7-(2-hydroxyethyl)-8-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione: shares similarities with other purine derivatives that have hydroxyethyl and hydrazinyl groups.
2-hydroxyethyl group derivatives: Compounds with similar hydroxyethyl groups may exhibit comparable reactivity and applications.
Uniqueness
The uniqueness of 7-(2-hydroxyethyl)-8-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various scientific fields.
Propiedades
Número CAS |
5267-82-3 |
|---|---|
Fórmula molecular |
C16H18N6O4 |
Peso molecular |
358.35 g/mol |
Nombre IUPAC |
7-(2-hydroxyethyl)-8-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C16H18N6O4/c1-21-13-12(14(24)19-16(21)25)22(7-8-23)15(18-13)20-17-9-10-3-5-11(26-2)6-4-10/h3-6,9,23H,7-8H2,1-2H3,(H,18,20)(H,19,24,25) |
Clave InChI |
NIESMGKSSIYDMJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14155983.png)
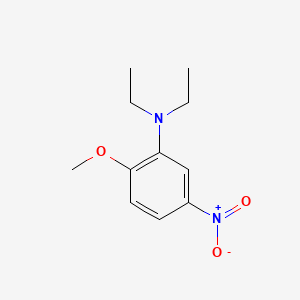
![N-[(4-Methylphenyl)methylene]methanamine](/img/structure/B14155987.png)
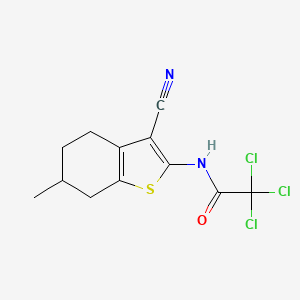
![1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indace n-5-one](/img/structure/B14155999.png)
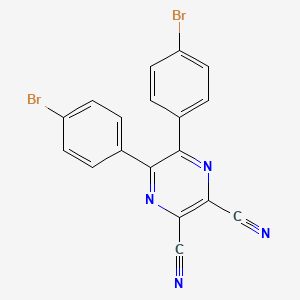
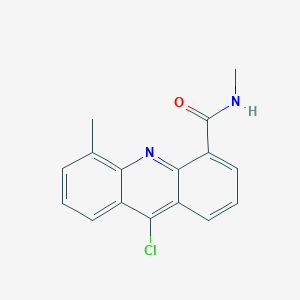
![1-Adamantyl-[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B14156015.png)

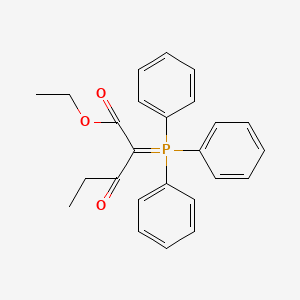

![disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate](/img/structure/B14156060.png)
